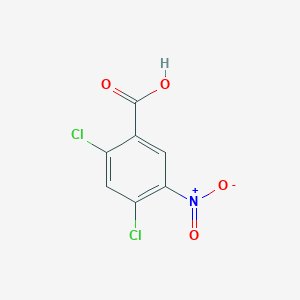

Ácido 2,4-dicloro-5-nitrobenzoico

Descripción general

Descripción

Synthesis Analysis

Although specific synthesis routes for 2,4-dichloro-5-nitrobenzoic acid are not detailed in the available literature, compounds with similar structures, like 4-chloro-2-fluoro-5-nitrobenzoic acid, have been used as multireactive building blocks in heterocyclic oriented synthesis (HOS). These compounds can lead to the formation of various nitrogenous heterocycles, demonstrating the potential synthetic pathways that might be applicable to 2,4-dichloro-5-nitrobenzoic acid as well (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dichloro-5-nitrobenzoic acid, such as 2-chloro-4-nitrobenzoic acid, has been extensively studied. These studies include X-ray powder diffraction analyses, which provide insight into the crystalline structure and molecular arrangement (Quevedo et al., 1998). Such analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions and Properties

Chemical properties of related compounds, like 2-chloro-4-nitrobenzoic acid, have been explored through the synthesis of molecular salts and co-crystals. These studies reveal the ability of these compounds to form stable structures through hydrogen bonding and halogen interactions, suggesting similar reactivity for 2,4-dichloro-5-nitrobenzoic acid (Oruganti et al., 2017).

Physical Properties Analysis

The physical properties of 2,4-dichloro-5-nitrobenzoic acid can be inferred from related compounds, such as 2-chloro-4-nitrobenzoic acid, which exhibit polymorphism and phase transitions. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (Barsky et al., 2008).

Chemical Properties Analysis

The chemical behavior of 2,4-dichloro-5-nitrobenzoic acid can also be deduced from studies on similar compounds, which demonstrate the formation of coordination polymers and the role of hydrogen bonding and π-π interactions in stabilizing these structures (Smith, 2013). Such insights are valuable for predicting the reactivity and potential applications of 2,4-dichloro-5-nitrobenzoic acid in coordination chemistry and material science.

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos químicos

El ácido 2,4-dicloro-5-nitrobenzoico se utiliza a menudo como material de partida en la síntesis de otros compuestos químicos. Por ejemplo, se ha utilizado en la síntesis eficiente de ácido 2,4-dicloro-3,5-difluorobenzoico . Este compuesto es un intermedio valioso para la síntesis de medicamentos, incluidos los antibacterianos .

Investigación sobre compuestos biológicamente activos

En el curso de la investigación sobre compuestos biológicamente activos, el ácido 2,4-dicloro-5-nitrobenzoico se utiliza para preparar precursores sintéticos . Los fluoroarenos, que son componentes versátiles de muchos compuestos sintéticos biológicamente activos y materiales funcionales, se pueden sintetizar a partir de este compuesto .

Determinación espectrofotométrica

El ácido 2,4-dicloro-5-nitrobenzoico se puede utilizar en la determinación espectrofotométrica de ciertas sustancias. Por ejemplo, se ha utilizado en la determinación espectrofotométrica de diazepam en muestras puras y en sus preparaciones farmacéuticas .

Estudios de difracción de rayos X en polvo

Este compuesto se ha investigado mediante difracción de rayos X en polvo . Estos estudios ayudan a comprender la estructura cristalina del compuesto, lo cual es crucial en varios campos de investigación, incluida la ciencia de los materiales y la química del estado sólido .

Disponibilidad comercial y uso

El ácido 2,4-dicloro-5-nitrobenzoico está disponible comercialmente y se utiliza en diversas aplicaciones de investigación científica. Es vendido por varias empresas de suministro científico, lo que indica su uso generalizado en la comunidad científica .

Seguridad y manipulación en entornos de laboratorio

Comprender los procedimientos de seguridad y manipulación del ácido 2,4-dicloro-5-nitrobenzoico es crucial para su uso en entornos de laboratorio. Se sabe que causa irritación de la piel, irritación ocular grave y puede causar irritación respiratoria . <a data-citationid="c7e1585f-08d8-6a40-814e-9297ecbe2f0a-32-group" h="ID=SERP,5015.1" href="https://journals.sagepub.com/doi

Safety and Hazards

2,4-Dichloro-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Mecanismo De Acción

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

These reactive species can then interact with cellular components, leading to various effects .

Biochemical Pathways

Nitro compounds can potentially affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

The properties of nitro compounds suggest that they may be well-absorbed and could undergo extensive metabolism within the body .

Result of Action

Nitro compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress and damage to cellular structures .

Action Environment

The action, efficacy, and stability of 2,4-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .

Propiedades

IUPAC Name |

2,4-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZVRLLCMSPNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355327 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19861-62-2 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

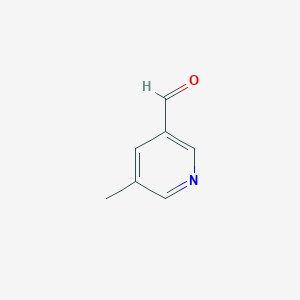

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the crystal structure of 2,4-Dichloro-5-nitrobenzoic acid as determined by X-ray powder diffraction?

A1: X-ray powder diffraction analysis reveals that 2,4-Dichloro-5-nitrobenzoic acid crystallizes in the monoclinic system. [] The specific space group is P21/a (14). The unit cell dimensions are: a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. [] This information provides valuable insights into the arrangement of molecules within the crystal lattice of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)